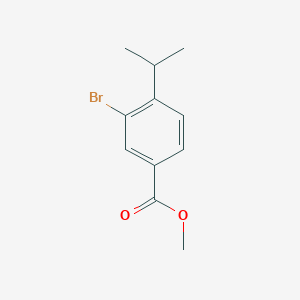

Methyl 3-bromo-4-isopropylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7(2)9-5-4-8(6-10(9)12)11(13)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBRRJZVELPSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620773 | |

| Record name | Methyl 3-bromo-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318528-55-1 | |

| Record name | Methyl 3-bromo-4-(1-methylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318528-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Bromo 4 Isopropylbenzoate

Precursor Synthesis and Derivatization Strategies

The journey to synthesizing Methyl 3-bromo-4-isopropylbenzoate commences with the preparation of its foundational precursor, 4-isopropylbenzoic acid, and subsequent chemical modifications.

Synthetic Routes to 4-isopropylbenzoic acid and its derivatives

4-Isopropylbenzoic acid, also known as cumic acid, is a crucial starting material. sigmaaldrich.comchemicalbook.com Its synthesis can be achieved through several established routes, primarily involving the oxidation of p-cymene (B1678584) or via a Grignard reaction. chemicalbook.comguidechem.com

One of the most common methods is the oxidation of p-cymene (4-isopropyltoluene). chemicalbook.comchemicalbook.com p-Cymene is a naturally occurring aromatic organic compound. wikipedia.orgnih.gov This process can be carried out using various oxidizing agents under either acidic or alkaline conditions to yield 4-isopropylbenzoic acid. chemicalbook.comchemicalbook.com For instance, oxidation of p-cymene with an oxidizing agent like potassium permanganate (B83412) in an alkaline solution can produce the desired acid. sciencemadness.org Another approach involves the oxidation of 4-isopropylbenzaldehyde. researchgate.net

Alternatively, 4-isopropylbenzoic acid can be synthesized through a Grignard reaction. This method typically involves the reaction of an appropriate Grignard reagent, such as isopropylmagnesium bromide, with carbon dioxide (dry ice), followed by an acidic workup to produce the carboxylic acid. gmu.edu While effective, this route requires careful handling of the moisture-sensitive Grignard reagent. Other reported methods include the Friedel-Crafts acylation of isopropylbenzene followed by further reaction steps. guidechem.comgoogle.com

| Starting Material | Reagents | Product | Key Features |

| p-Cymene | Oxidizing agents (e.g., KMnO4) | 4-isopropylbenzoic acid | Common industrial method. chemicalbook.comchemicalbook.com |

| Isopropylbenzene | 1. Mg, ether 2. CO2 3. H3O+ | 4-isopropylbenzoic acid | Grignard synthesis route. gmu.edu |

| 4-isopropylbenzyl alcohol | Diethylene glycol dimethyl ether, Sonication | 4-isopropylbenzoic acid | High yield (98%) under specific conditions. chemicalbook.com |

| Isopropylbenzene | Acetyl chloride, AlCl3, then further steps | 4-isopropylbenzoic acid | Multi-step synthesis involving Friedel-Crafts acylation. guidechem.com |

Bromination Reactions on Benzoic Acid Derivatives

The next critical step in the synthesis is the selective introduction of a bromine atom onto the aromatic ring of 4-isopropylbenzoic acid. This is achieved through an electrophilic aromatic substitution reaction. libretexts.org

The bromination of 4-isopropylbenzoic acid with reagents like bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) leads to the formation of 3-bromo-4-isopropylbenzoic acid. youtube.comnih.gov

The regiochemical outcome of the bromination reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the isopropyl group and the carboxyl group. wikipedia.orgcognitoedu.org

The isopropyl group is an alkyl group, which is classified as an activating group and an ortho-, para-director. cognitoedu.org This means it tends to direct incoming electrophiles to the positions ortho and para to itself, enhancing the electron density at these positions. cognitoedu.org

Conversely, the carboxyl group (-COOH) is a deactivating group and a meta-director. organicchemistrytutor.comnumberanalytics.com It withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack and directing incoming electrophiles to the meta position relative to itself. numberanalytics.com

In the case of 4-isopropylbenzoic acid, the two substituents exert competing influences. The isopropyl group at position 4 activates the ortho positions (3 and 5) and the para position (1, which is occupied by the carboxyl group). The carboxyl group at position 1 deactivates the ring and directs incoming groups to the meta positions (3 and 5). Both groups, therefore, direct the incoming bromine electrophile to the same positions: 3 and 5. Due to the steric hindrance posed by the bulky isopropyl group, the electrophile preferentially attacks the less hindered position, resulting in the major product being 3-bromo-4-isopropylbenzoic acid .

The yield and selectivity of the bromination reaction are sensitive to the reaction conditions. The choice of brominating agent, catalyst, solvent, and temperature all play a significant role.

For the bromination of activated aromatic systems, N-bromosuccinimide (NBS) is often a preferred reagent as it can be easier to handle than elemental bromine and can lead to high regioselectivity. youtube.comnih.govnih.gov The use of NBS in a suitable solvent like acetonitrile (B52724) can provide high yields of the desired monobrominated product. nih.gov The reaction temperature is also a critical parameter to control, as higher temperatures can sometimes lead to the formation of undesired side products. The use of a catalyst, such as a Lewis acid like FeBr3, is often necessary to polarize the bromine molecule, making it a more potent electrophile. youtube.com

| Parameter | Influence on Bromination | Examples/Findings |

| Brominating Agent | Affects reactivity and selectivity. | Elemental bromine (Br2) with a Lewis acid is common. NBS can offer higher selectivity and milder conditions. youtube.comyoutube.comnih.gov |

| Catalyst | Activates the brominating agent. | Lewis acids like FeBr3 polarize the Br-Br bond, increasing electrophilicity. youtube.com |

| Solvent | Can influence reaction rate and selectivity. | Acetonitrile and tetrahydrofuran (B95107) are common solvents for NBS brominations. nih.govorganic-chemistry.org |

| Temperature | Controls reaction rate and side reactions. | Lower temperatures are often favored to improve selectivity and minimize by-product formation. nih.gov |

Esterification of 3-bromo-4-isopropylbenzoic acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid group of 3-bromo-4-isopropylbenzoic acid into a methyl ester. This is typically accomplished through Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org

This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid. wikipedia.orgchemicalbook.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol (methanol) or to remove the water that is formed as a byproduct. organic-chemistry.orglibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers and the elimination of a water molecule, the final ester product, this compound, is formed. wikipedia.orglibretexts.org

To maximize the yield of this compound, several aspects of the esterification protocol can be optimized.

The choice and amount of acid catalyst are important. While sulfuric acid is effective, other catalysts such as solid acid catalysts (e.g., modified montmorillonite (B579905) K10) or acidic ionic liquids have been explored to facilitate easier workup and catalyst recycling. researchgate.netepa.gov The reaction temperature and time are also critical parameters. For instance, refluxing the reaction mixture for several hours is a common practice. chemicalbook.com Studies have shown that microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields in esterification reactions. usm.myresearchgate.net The removal of water, often achieved by azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus, can effectively shift the equilibrium to favor product formation. organic-chemistry.orgmasterorganicchemistry.com

| Parameter | Optimization Strategy | Rationale/Benefit |

| Catalyst | Use of solid acid catalysts or microwave irradiation. | Facilitates easier separation and can lead to shorter reaction times and higher yields. epa.govusm.myresearchgate.netmdpi.com |

| Reagent Ratio | Use a large excess of methanol. | Shifts the reaction equilibrium towards the product side according to Le Chatelier's principle. libretexts.org |

| Water Removal | Employ a Dean-Stark apparatus or drying agents. | Continuously removes a product (water), driving the equilibrium to completion. organic-chemistry.orgmasterorganicchemistry.com |

| Temperature & Time | Optimize for the specific substrate and catalyst. | Balances reaction rate with the potential for side reactions or decomposition. researchgate.net |

Catalytic Approaches in Esterification Reactions

The direct esterification of 3-bromo-4-isopropylbenzoic acid with methanol is a primary route to this compound. This reaction is typically acid-catalyzed to achieve practical reaction rates.

Traditional homogeneous catalysts include strong mineral acids like sulfuric acid and phosphoric acid, or organic acids such as p-toluenesulfonic acid. mdpi.com These catalysts are effective but pose challenges in separation, recovery, and waste generation, leading to environmental concerns. mdpi.com

To address these drawbacks, heterogeneous solid acid catalysts have been developed. These catalysts are easily recoverable, reusable, and generally less corrosive. Zirconium-based solid acids, particularly those fixed with titanium, have shown high catalytic activity for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net The use of a zirconium-titanium solid acid with an atomic molar ratio of 1.2 has demonstrated superior performance compared to zirconium alone. mdpi.com Another approach involves using N-bromosuccinimide (NBS) as a metal-free catalyst, which has proven efficient for the esterification of substituted benzoic acids under mild, neat conditions. nih.gov

| Catalyst Type | Examples | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, p-TsOH | Low cost, high reactivity | Difficult to recover, corrosive, produces waste | mdpi.com |

| Heterogeneous Solid Acid | Zirconium/Titanium Oxides | Recoverable, reusable, less corrosive | May have lower activity than homogeneous catalysts | mdpi.comresearchgate.net |

| Metal-Free Halogenated | N-Bromosuccinimide (NBS) | Metal-free, air and moisture tolerant, simple procedure | Requires stoichiometric or near-stoichiometric amounts | nih.gov |

Advanced Synthetic Strategies

Modern synthetic chemistry offers sophisticated methods for constructing complex molecules like this compound, focusing on efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions for Constructing the Benzoate (B1203000) Scaffold

An advanced strategy for forming the benzoate structure involves transition metal-catalyzed carbonylation. For instance, a palladium-catalyzed methoxycarbonylation of a suitable di-substituted aryl halide, such as 1,3-dibromo-4-isopropylbenzene, could selectively form the methyl ester. Palladium complexes with specific phosphine (B1218219) ligands, like Xantphos, are known to be highly active catalysts for the carbonylation of aryl iodides to methyl benzoates, achieving very high turnover frequencies. researchgate.net This method offers an alternative to traditional routes that start from a pre-existing benzoic acid.

Strategies for Selective Introduction of Bromine and Isopropyl Groups

The regioselective introduction of the bromine and isopropyl groups onto the benzene ring is critical.

Selective Bromination : A common route involves the bromination of a precursor like methyl 4-isopropylbenzoate. Direct bromination with molecular bromine (Br₂) can be challenging due to the potential for multiple brominations. google.com A more selective method employs N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or under UV irradiation. patsnap.comgoogle.com The reaction solvent can influence the outcome, with solvents like carbon tetrachloride or dichloromethane (B109758) being commonly used. google.compatsnap.com For phenolic precursors like methyl 4-hydroxybenzoate, bromination can be achieved with Br₂ in glacial acetic acid at low temperatures to control selectivity. google.com

Introduction of the Isopropyl Group : The isopropyl group can be introduced via Friedel-Crafts alkylation on a brominated benzene derivative. However, this method can suffer from issues like polysubstitution and rearrangement of the alkyl group, making selectivity a challenge.

Flow Chemistry Applications in the Synthesis of Benzoate Esters

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for esterification. ambeed.com This technique provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic reactions. researchgate.netacs.org The esterification of benzoic acid with various alcohols has been successfully performed in continuous flow microwave reactors, demonstrating the potential for rapid optimization and scale-up. researchgate.net The enhanced mixing and heat transfer in flow reactors can significantly accelerate the reaction compared to batch processes. acs.org

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry is crucial for developing environmentally benign synthetic processes. organic-chemistry.orgessentialchemicalindustry.org

Waste Prevention : Utilizing heterogeneous catalysts that can be easily filtered and reused minimizes waste compared to stoichiometric reagents or unrecoverable homogeneous catalysts. organic-chemistry.orgacs.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. acs.org Direct esterification has a higher atom economy than routes involving protecting groups or multi-step activation.

Use of Safer Solvents : Replacing hazardous solvents like carbon tetrachloride or dichloromethane with greener alternatives is a key goal. google.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org Solid acid catalysts or recyclable organocatalysts are preferred over single-use mineral acids. researchgate.netnih.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be avoided as it adds steps and generates waste. acs.org

| Principle | Application in Synthesis of this compound | References |

|---|---|---|

| Waste Prevention | Use of recoverable solid acid catalysts instead of mineral acids. | organic-chemistry.orgacs.org |

| Atom Economy | Direct esterification is more atom-economical than multi-step syntheses involving activating agents. | acs.org |

| Catalysis | Employing catalytic amounts of solid acids or recyclable catalysts. | researchgate.netacs.org |

| Reduce Derivatives | Direct functionalization of the benzene ring avoids the need for protecting groups. | acs.org |

Purification and Isolation Techniques in Synthetic Procedures

After the synthesis, a multi-step purification process is typically required to isolate this compound in high purity.

The initial work-up often involves quenching the reaction and neutralizing any acid catalyst. This can be done by washing the reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate, to remove acidic impurities. nih.gov If elemental bromine was used, a wash with a reducing agent like sodium thiosulfate (B1220275) solution is employed to remove any excess. nih.gov

Following the initial washes and extraction of the product into an organic solvent, the solvent is removed under reduced pressure. The crude product is then subjected to further purification. Common techniques include:

Recrystallization : The crude solid can be dissolved in a suitable hot solvent or solvent mixture (e.g., n-heptane/ethyl acetate) and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. google.com

Flash Column Chromatography : For more challenging separations or to obtain very high purity, flash chromatography is used. The crude product is passed through a column of silica (B1680970) gel, and a solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes, is used to separate the components based on their polarity.

Filtration and Drying : In many procedures, intermediate solids or the final product are isolated by filtration and then dried, often in a vacuum oven, to remove residual solvents. patsnap.comijisrt.com

Chemical Reactivity and Transformation Studies of Methyl 3 Bromo 4 Isopropylbenzoate

Reactions Involving the Bromine Moiety

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of methyl 3-bromo-4-isopropylbenzoate, the ester group (-COOCH₃) is a deactivating group, and the isopropyl group is a weakly activating group. Neither of these sufficiently activates the ring for classical SNAr reactions under standard conditions.

The general mechanism for an SNAr reaction involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. Without such stabilization, the energy barrier for the formation of the Meisenheimer complex is prohibitively high.

While no specific examples of SNAr reactions involving this compound are reported, related transformations on similar molecules have been studied. For instance, the reactivity of aryl halides with strong electron-withdrawing groups, such as nitro groups, is well-documented.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Aryl bromides are common substrates for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki-Miyaura) or carbopalladation (in the case of Heck), and concluding with reductive elimination to yield the product and regenerate the palladium catalyst.

Despite the prevalence of these methods, specific applications using this compound as the substrate are not described in detail in the available literature. The following sections outline the general principles of these reactions.

Ligand Effects on Coupling Efficiency and Selectivity

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, activity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups, are often employed to facilitate the oxidative addition of aryl bromides and promote the reductive elimination step. N-heterocyclic carbenes (NHCs) have also emerged as a highly effective class of ligands, known for their strong σ-donating ability and steric bulk, which can enhance catalytic activity and stability. The specific ligand required for optimal performance would need to be determined empirically for reactions involving this compound.

Mechanistic Investigations of Catalytic Cycles

The catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions are well-established for a broad range of substrates. The cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron reagent in the presence of a base, and concluding with reductive elimination. The Heck reaction involves the oxidative addition of the aryl bromide, migratory insertion of an alkene into the palladium-carbon bond, and subsequent β-hydride elimination. The Sonogashira coupling follows a similar path involving oxidative addition, but the subsequent step is a transmetalation with a copper acetylide, which is formed in situ from a terminal alkyne and a copper(I) co-catalyst.

Specific mechanistic studies on this compound would be necessary to understand the electronic and steric effects of the isopropyl and methyl ester groups on the rates and efficiencies of these catalytic steps.

Reduction of the Aryl Bromide

The reduction of an aryl bromide to the corresponding arene can be achieved through various methods, including catalytic hydrogenation, treatment with hydride reagents, or through palladium-catalyzed reactions using a hydride source. While this transformation is synthetically useful, no specific protocols for the reduction of the aryl bromide in this compound have been reported.

Reactions Involving the Ester Functionality

The ester group in this compound can undergo typical reactions of carboxylic acid esters. The most common of these is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-4-isopropylbenzoic acid. Other potential transformations include transesterification, amidation, and reduction to the corresponding alcohol. However, specific research detailing these reactions for this compound is not available.

Hydrolysis to 3-bromo-4-isopropylbenzoic acid.nih.gov

The conversion of this compound to its corresponding carboxylic acid, 3-bromo-4-isopropylbenzoic acid, is a standard ester hydrolysis reaction. This transformation can be effectively achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, this compound can be hydrolyzed to 3-bromo-4-isopropylbenzoic acid and methanol (B129727). This reaction is typically performed by heating the ester in an aqueous solution containing an acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The final steps involve the elimination of a methanol molecule and deprotonation to yield the carboxylic acid. The reaction is reversible, and the use of excess water can shift the equilibrium towards the products.

Base-Mediated Saponification

Saponification is the hydrolysis of an ester under basic conditions, and it is a highly effective method for converting this compound to its carboxylate salt. youtube.com The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility.

The mechanism begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the methoxide (B1231860) ion (CH₃O⁻), which is a better leaving group than the hydroxide ion. The newly formed carboxylic acid is then immediately deprotonated by the strong base present in the mixture to form the carboxylate salt (sodium or potassium 3-bromo-4-isopropylbenzoate). A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the final product, 3-bromo-4-isopropylbenzoic acid. google.com Unlike acid-catalyzed hydrolysis, saponification is an irreversible process because the final deprotonation step is energetically favorable. google.com

Table 1: Comparison of Hydrolysis Methods

| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Saponification |

| Reagents | Strong acid (e.g., H₂SO₄, HCl), Water | Strong base (e.g., NaOH, KOH), Water |

| Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Reversibility | Reversible | Irreversible |

| Final Step | None (equilibrium driven) | Acid workup to obtain carboxylic acid |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For this compound, this means the methyl group can be replaced by a different alkyl group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

For example, reacting this compound with a large excess of ethanol in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium ethoxide) will produce Ethyl 3-bromo-4-isopropylbenzoate and methanol. masterorganicchemistry.com The use of the alcohol reactant as the solvent is a common strategy to drive the equilibrium towards the desired product. masterorganicchemistry.com

Table 2: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Acid (H₂SO₄) or Base (NaOEt) | Ethyl 3-bromo-4-isopropylbenzoate |

| Propanol | Acid (H₂SO₄) or Base (NaOPr) | Propyl 3-bromo-4-isopropylbenzoate |

| Isopropanol | Acid (H₂SO₄) or Base (NaOiPr) | Isopropyl 3-bromo-4-isopropylbenzoate |

Reduction of the Ester Group

The ester group of this compound can be reduced to a primary alcohol, yielding (3-bromo-4-isopropylphenyl)methanol. This transformation requires a powerful reducing agent, as esters are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH₄ provides hydride ions (H⁻) that attack the electrophilic carbonyl carbon. This process occurs twice: the first hydride addition leads to an aldehyde intermediate, which is then immediately reduced to the alcohol. An aqueous workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to give the final alcohol product. It is important to note that LiAlH₄ is a very strong and non-selective reducing agent that will reduce many other functional groups. masterorganicchemistry.com

Reactions Involving the Isopropyl Group

The isopropyl group attached to the benzene (B151609) ring also offers a site for chemical modification, primarily through oxidation.

Oxidation Reactions (e.g., to carbonyls or carboxylic acids)

The isopropyl group is susceptible to oxidation, which can lead to the formation of a ketone or, with more vigorous oxidation, a carboxylic acid. The oxidation of alkylbenzenes, such as the isopropyl group on this molecule, can be achieved using strong oxidizing agents.

For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (Cr₂O₇²⁻) under acidic conditions and heat can oxidize the isopropyl group all the way to a carboxylic acid. libretexts.orglibretexts.org This would transform this compound into methyl 3-bromo-4-carboxybenzoate. This reaction proceeds via the oxidation of the benzylic carbon. The oxidation of primary alcohols and aldehydes to carboxylic acids is a well-established synthetic method. libretexts.org Similarly, the oxidative cleavage of alkenes can also yield carboxylic acids. organic-chemistry.org

Table 3: Potential Oxidation Products of the Isopropyl Group

| Oxidizing Agent | Conditions | Likely Product from Isopropyl Group |

| Potassium Permanganate (KMnO₄) | Hot, acidic or alkaline | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid |

| Nitric Acid (HNO₃) | Hot, concentrated | Carboxylic Acid |

Side-Chain Functionalization

The isopropyl group of this compound presents a key site for synthetic modification, primarily at the benzylic carbon. This position is activated by the adjacent aromatic ring, making its C-H bond weaker and more susceptible to radical-mediated reactions than other aliphatic C-H bonds. masterorganicchemistry.com

Benzylic Bromination: A common and selective method for functionalizing this position is free-radical bromination. This reaction is typically performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN). chadsprep.comyoutube.com The reaction proceeds via a radical chain mechanism where a bromine radical selectively abstracts the tertiary benzylic hydrogen atom. The resulting benzylic radical is stabilized by resonance with the benzene ring. Subsequent reaction with a bromine source yields the brominated product, Methyl 3-bromo-4-(1-bromoethyl)benzoate. ucr.edunih.gov This transformation introduces a valuable functional group that can serve as a leaving group for subsequent nucleophilic substitution reactions or as a precursor for elimination reactions to form an alkene.

Benzylic Oxidation: The benzylic position can also be oxidized. The outcome of the oxidation depends significantly on the strength of the oxidizing agent used. Strong, harsh oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) will aggressively cleave the benzylic C-H bond and any other C-C bonds attached to the benzylic carbon, ultimately converting the entire isopropyl group into a carboxylic acid. masterorganicchemistry.comyoutube.com

Alternatively, a process analogous to the industrial cumene (B47948) process can be envisioned, which involves the autoxidation of the isopropyl group. wikipedia.org This radical-initiated reaction uses molecular oxygen to form a hydroperoxide intermediate (cumene hydroperoxide in the case of cumene). wikipedia.org This intermediate can then be converted to an alcohol or ketone. For this compound, this could lead to the formation of Methyl 3-bromo-4-(2-hydroxypropan-2-yl)benzoate. Milder oxidizing agents, such as manganese dioxide (MnO₂), are known to selectively oxidize benzylic alcohols to ketones but are generally not reactive enough to oxidize the hydrocarbon directly. youtube.com

| Transformation | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or UV light) | Methyl 3-bromo-4-(1-bromoethyl)benzoate | Free-Radical Substitution |

| Benzylic Oxidation (Harsh) | Potassium Permanganate (KMnO₄), Heat | 3-Bromo-4-carboxybenzoic acid methyl ester | Oxidation |

| Benzylic Oxidation (Hypothetical Milder) | O₂, Radical Initiator | Methyl 3-bromo-4-(2-hydroperoxypropan-2-yl)benzoate | Radical Autoxidation |

Multi-component and Cascade Reactions Incorporating the Compound

The structural features of this compound, namely the aryl bromide and ester functionalities, make it a suitable candidate for inclusion in sophisticated multi-component and cascade reactions, which are prized for their efficiency in building molecular complexity. tcichemicals.com

Multi-component Reactions (MCRs): MCRs are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov The aryl bromide moiety of this compound is a particularly useful handle for palladium-catalyzed cross-coupling reactions. A relevant example is a four-component reaction that transforms aryl halides and alkyl halides directly into aromatic esters using carbon monoxide (CO) as a C1 source. acs.org In a hypothetical application, this compound could serve as the aryl bromide component, reacting with an alkyl halide, CO, and an alcohol (or water followed by esterification) in a palladium-catalyzed system to generate a more complex diester or keto-ester derivative in a single step. acs.org

Cascade Reactions: Cascade (or domino) reactions are processes involving two or more consecutive intramolecular or intermolecular transformations where the subsequent reaction is a direct consequence of the functionality formed in the previous step. nih.govnih.gov While specific cascade reactions starting directly from this compound are not prominently documented, its functionalized derivatives offer clear potential. For example, the product of benzylic bromination, Methyl 3-bromo-4-(1-bromoethyl)benzoate, could initiate a cascade. A hypothetical sequence could involve the selective substitution of the benzylic bromide with a nucleophile, which then triggers an intramolecular cyclization by attacking the ester carbonyl or by participating in another palladium-catalyzed coupling at the aryl bromide position. Such strategies are employed to rapidly construct complex heterocyclic scaffolds. rsc.orgrsc.org

Stereochemical Considerations in Transformations

The functionalization of the isopropyl side-chain introduces significant stereochemical aspects that must be considered.

The benzylic carbon of the isopropyl group in this compound is prochiral. This means that while the carbon itself is not a stereocenter, its substitution creates one. When reactions like the benzylic bromination or a hypothetical hydroxylation occur, a new chiral center is formed at this position.

In the absence of any chiral influence, these transformations typically yield a racemic mixture, which is a 50:50 mixture of the two possible enantiomers. This is because the free-radical halogenation and many oxidation reactions proceed through a planar intermediate (a benzylic radical). masterorganicchemistry.com The subsequent attack by the reagent (e.g., a bromine molecule) can occur from either face of this planar intermediate with equal probability, leading to both (R)- and (S)-enantiomers in equal amounts.

Achieving stereoselectivity, or the preferential formation of one enantiomer over the other, is a central goal in modern organic synthesis, particularly for pharmaceutical applications where different enantiomers can have vastly different biological effects. To control the stereochemical outcome of the reaction at the benzylic center, a chiral catalyst or reagent would be required. Organocatalysis, for example, has emerged as a powerful tool for orchestrating highly stereoselective transformations. An organocatalyzed Michael-Michael cascade reaction has been shown to generate highly functionalized cyclohexenes with up to four stereocenters with excellent diastereoselectivity and enantioselectivity (up to 99% ee). nih.gov While this specific reaction does not use this compound, it demonstrates the principle that by employing a chiral environment, it is possible to direct the formation of a specific stereoisomer, a concept that could be applied to the asymmetric functionalization of the benzylic position of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for this compound is predicted to show distinct signals for the aromatic protons, the isopropyl group protons, and the methyl ester protons.

The aromatic region is expected to display three signals corresponding to the protons on the benzene ring. The proton at position 2, situated between the bromine and ester groups, would likely appear as a doublet. The proton at position 6, adjacent to the ester group, is expected to be a doublet of doublets, while the proton at position 5, next to the isopropyl group, would present as a doublet.

The isopropyl group should yield two signals: a septet for the single methine (-CH) proton, resulting from its coupling to the six equivalent methyl protons, and a doublet for the six methyl (-CH₃) protons, which are coupled to the single methine proton. The methyl ester group will appear as a sharp singlet, as its protons have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.12 | d | 1H | Ar-H2 |

| ~ 7.85 | dd | 1H | Ar-H6 |

| ~ 7.45 | d | 1H | Ar-H5 |

| ~ 3.91 | s | 3H | -OCH₃ |

| ~ 3.40 | sept | 1H | -CH(CH₃)₂ |

| ~ 1.25 | d | 6H | -CH(CH₃)₂ |

Note: Predicted values are based on analysis of similar compounds and standard substituent effects. s=singlet, d=doublet, dd=doublet of doublets, sept=septet.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, representing each unique carbon atom.

The spectrum would feature a signal for the ester carbonyl carbon in the downfield region (typically ~165 ppm). The six aromatic carbons would appear in the intermediate region (~120-150 ppm), with their specific shifts influenced by the attached substituents (bromo, isopropyl, and carbomethoxy groups). The carbon atom bonded to the bromine (C-3) is expected to have its signal shifted to around 125 ppm. The methyl ester carbon (-OCH₃) typically appears around 52 ppm. The isopropyl group would contribute two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165.5 | C=O |

| ~ 149.0 | Ar-C4 |

| ~ 134.5 | Ar-C2 |

| ~ 132.0 | Ar-C1 |

| ~ 130.0 | Ar-C6 |

| ~ 128.5 | Ar-C5 |

| ~ 125.0 | Ar-C3 |

| ~ 52.3 | -OCH₃ |

| ~ 34.0 | -CH(CH₃)₂ |

| ~ 23.5 | -CH(CH₃)₂ |

Note: Predicted values are based on analysis of similar compounds like Methyl 3-bromobenzoate and substituent effect calculations. rsc.org

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecular structure, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the isopropyl methine septet and the corresponding methyl doublet, confirming their connectivity. It would also show correlations between adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the -OCH₃ proton signal at ~3.91 ppm would correlate to the carbon signal at ~52.3 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include the signal from the isopropyl methine proton to the aromatic carbons C-3, C-4, and C-5, and the signal from the methyl ester protons to the carbonyl carbon. These correlations provide unambiguous proof of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural clues based on how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the elemental formula of a compound. The molecular formula for this compound is C₁₁H₁₃BrO₂. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass. The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br, results in a characteristic isotopic pattern for the molecular ion [M]⁺• and any bromine-containing fragments.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated m/z |

| [C₁₁H₁₃⁷⁹BrO₂]⁺ | C=12.00000, H=1.00783, Br=78.91834, O=15.99491 | 256.00989 |

| [C₁₁H₁₃⁸¹BrO₂]⁺ | C=12.00000, H=1.00783, Br=80.91629, O=15.99491 | 258.00784 |

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the molecule's structure. For esters like this compound, fragmentation commonly occurs via cleavage of the bonds adjacent to the carbonyl group.

A primary fragmentation pathway is the loss of the methoxy (B1213986) radical (•OCH₃), which has a mass of 31 Da. This cleavage results in the formation of a stable acylium ion. Another common fragmentation involves the loss of a methyl radical (•CH₃) from the isopropyl group. All fragments containing the bromine atom will exhibit the characteristic M/M+2 isotopic pattern with a nearly 1:1 intensity ratio. libretexts.org

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (⁷⁹Br / ⁸¹Br) | Loss | Fragment Structure |

| 256 / 258 | - | [M]⁺• (Molecular Ion) |

| 241 / 243 | •CH₃ (15 Da) | [M - CH₃]⁺ |

| 225 / 227 | •OCH₃ (31 Da) | [M - OCH₃]⁺ (Acylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that provides a molecular fingerprint. udel.edu

For this compound, the IR spectrum is expected to show several key absorption bands that confirm its structure. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the ester group, which is typically strong and sharp. udel.edu The presence of the aromatic ring, the isopropyl group, and the carbon-bromine bond would also be confirmed by their characteristic absorptions.

Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1720-1740 | Strong |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium to Weak |

| C-H (Alkyl) | Stretch | 2850-2970 | Medium |

| C-O (Ester) | Stretch | 1100-1300 | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium to Weak |

This table presents expected values based on standard IR correlation tables for organic compounds. Actual experimental values may vary slightly. vscht.czwikipedia.org

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. youtube.com It is highly effective for purity assessment and structural elucidation of volatile and semi-volatile organic compounds. nih.gov

In the analysis of this compound, the gas chromatograph would first separate the compound from any impurities, such as residual starting materials or by-products from its synthesis. The retention time in the GC column is a characteristic property that helps in its identification.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a reproducible pattern. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint. For aromatic esters, fragmentation often occurs via cleavage of bonds adjacent to the carbonyl group or through rearrangements. whitman.edulibretexts.org The presence of a bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the molecular ion and bromine-containing fragments. nih.gov

Expected Key Fragments in the Mass Spectrum of this compound

| Ion | Fragmentation Pathway | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 272/274 | Shows isotopic pattern for one bromine atom. |

| [M - OCH₃]⁺ | Loss of methoxy radical | 241/243 | Alpha cleavage. |

| [M - COOCH₃]⁺ | Loss of carbomethoxy group | 213/215 | Cleavage of the ester group from the ring. |

| [C₇H₇O]⁺ | Isopropylbenzoyl cation | 149 | Loss of Br. |

This table presents theoretically predicted fragmentation patterns. Actual results depend on the specific MS conditions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach for purity assessment and quantitative analysis. sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net

The compound is separated based on its hydrophobicity; more nonpolar compounds are retained longer on the column. A UV detector is typically used for detection, as the aromatic ring in this compound absorbs UV light. By running a standard of known concentration, the purity of a sample can be determined by comparing the area of the main peak to the total area of all peaks, and its concentration can be quantified. thermofisher.com

Typical RP-HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Detector | UV at ~254 nm |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. It is widely employed in synthetic chemistry to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. libretexts.orgresearchgate.net

During the synthesis of this compound (e.g., via Fischer esterification of 3-bromo-4-isopropylbenzoic acid), TLC can be used to track the consumption of the starting material and the formation of the product. numberanalytics.comsigmaaldrich.com Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the more nonpolar ester product will appear and intensify. chegg.com The completion of the reaction is indicated by the complete disappearance of the limiting reactant's spot. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. ncsu.edu The technique works by diffracting a beam of X-rays off the regularly spaced atoms in a crystal, producing a diffraction pattern that can be mathematically analyzed to determine the precise arrangement of atoms. rigaku.com

Advanced Spectroscopic and Analytical Techniques

Beyond the core methods, several advanced techniques can provide an even deeper level of structural detail and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While not explicitly detailed in this section, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. numberanalytics.com These methods establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing a complete and unambiguous map of the molecular skeleton. researchgate.netjchps.com

Tandem Mass Spectrometry (MS/MS) : This technique involves multiple stages of mass analysis. A specific ion from the initial mass spectrum (e.g., the molecular ion) is selected and then subjected to further fragmentation. This provides more detailed structural information and can help differentiate between isomers that might produce similar initial mass spectra. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the mass-to-charge ratio with extremely high accuracy. This allows for the determination of the elemental formula of the compound and its fragments, providing a higher degree of confidence in its identification than standard mass spectrometry.

The integration of these advanced methods with standard spectroscopic techniques ensures a comprehensive and irrefutable characterization of the chemical structure and purity of this compound. numberanalytics.comrjpn.org

An Examination of this compound

This article focuses on the chemical compound this compound, detailing its characterization through various spectroscopic and advanced analytical techniques as outlined in the available scientific literature.

Spectroscopic and Advanced Analytical Characterization in Research

The structural elucidation and purity assessment of novel or synthesized compounds rely heavily on a suite of analytical methods. Spectroscopic techniques such as Raman and UV-Visible spectroscopy provide insights into the molecular vibrations and electronic transitions, respectively, which are characteristic of the compound's structure. Chromatographic methods, particularly chiral chromatography, are essential for separating and quantifying enantiomers if the molecule possesses chirality.

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. It is particularly useful for identifying functional groups and elucidating the structure of organic compounds. For substituted benzoates, Raman spectra can reveal characteristic peaks corresponding to the benzene (B151609) ring vibrations, carbonyl stretching, and vibrations of the substituent groups. researchgate.net

A comprehensive review of scientific databases and literature reveals a notable absence of specific, published Raman spectroscopic data for Methyl 3-bromo-4-isopropylbenzoate. While data for related compounds like sodium benzoate (B1203000) and other benzoic acid derivatives are available, providing a general understanding of the expected spectral regions for key functional groups, no explicit research findings detailing the Raman spectrum of this compound have been reported. researchgate.netchemicalbook.com Therefore, no data table of its Raman shifts can be provided at this time.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. For aromatic compounds like benzoate esters, these spectra are characterized by absorptions arising from π → π* transitions of the benzene ring and n → π* transitions of the carbonyl group. hnue.edu.vnmasterorganicchemistry.com The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. youtube.com

Despite the utility of this technique for characterizing aromatic esters, a search of the available scientific literature and spectral databases did not yield any specific UV-Visible absorption data for this compound. While general principles suggest that it would exhibit characteristic absorptions for a substituted aromatic system, no experimental spectra or detailed research findings are currently published.

Chiral chromatography is a critical technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov This method is only applicable to compounds that possess a chiral center or exhibit other forms of chirality. The enantiomeric purity of a substance is particularly important in the pharmaceutical industry, where different enantiomers can have distinct biological activities. uff.br

This compound is an achiral molecule. It does not possess any stereocenters or exhibit axial or planar chirality. As a result, it exists as a single, non-chiral compound, and therefore, the technique of chiral chromatography for the determination of enantiomeric purity is not applicable.

Computational Chemistry and Modeling Studies of Methyl 3 Bromo 4 Isopropylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric parameters of molecules.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. For aromatic compounds, the HOMO is typically associated with the π-system of the benzene (B151609) ring, while the LUMO is also a π* orbital. The presence of substituents alters the energy levels of these frontier orbitals. The isopropyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the methyl ester and the bromine atom would lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO energy gap will determine the kinetic stability and reactivity of the molecule. Quantum chemical calculations on various benzene derivatives have demonstrated these substituent effects on frontier orbital energies. scispace.com

A hypothetical calculation of the electronic properties of Methyl 3-bromo-4-isopropylbenzoate would likely reveal a complex molecular electrostatic potential (MEP) map. The MEP would show regions of negative potential around the oxygen atoms of the ester group and the bromine atom, indicating their propensity to interact with electrophiles. Regions of positive potential would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound This table is predictive and based on analogous compounds.

| Property | Predicted Value/Characteristic | Rationale based on Analogous Systems |

|---|---|---|

| HOMO Energy | Relatively high | The electron-donating isopropyl group raises the HOMO energy, despite the withdrawing effects of the bromo and ester groups. |

| LUMO Energy | Relatively low | The electron-withdrawing ester and bromo groups lower the LUMO energy. |

| HOMO-LUMO Gap | Moderate | The competing effects of the donor and acceptor groups result in a moderate energy gap, influencing its reactivity. |

| Dipole Moment | Non-zero | The asymmetrical substitution pattern ensures a net molecular dipole moment. |

| Mulliken Charges | Negative charges on O and Br atoms; positive charges on carbonyl C and some H atoms. | Based on the electronegativity differences and inductive/resonance effects of the substituents. |

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the bond connecting the isopropyl group to the benzene ring and the C-O bond of the ester group. A conformational analysis would aim to identify the most stable conformers and the energy barriers between them.

The rotation of the isopropyl group is expected to have a relatively low energy barrier. The most stable conformation would likely involve the two methyl groups of the isopropyl moiety being staggered with respect to the plane of the benzene ring to minimize steric hindrance. This is a general observation in the conformational analysis of alkyl-substituted benzenes. pressbooks.pub

The rotation around the C-O bond of the methyl ester group is also a significant factor. The planarity of the ester group with the benzene ring is favored due to conjugation, which delocalizes the π-electrons and stabilizes the molecule. However, steric clashes between the methoxy (B1213986) group and the adjacent bromine atom could lead to a slightly twisted conformation being the global energy minimum. Studies on ortho-substituted benzoic acid esters have shown that such steric interactions can lead to non-planar ground states. nih.gov

A potential energy surface (PES) scan for the rotation of the isopropyl and methyl ester groups would reveal the various local minima and the transition states connecting them. The global minimum would represent the most populated conformation at thermal equilibrium. The existence of multiple low-energy conformers could be relevant for its interaction with biological targets or its packing in the solid state, potentially leading to conformational polymorphism as seen in other flexible molecules like 3-(azidomethyl)benzoic acid. nih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states, activation energies, and reaction pathways.

For reactions involving this compound, such as further electrophilic aromatic substitution, computational methods can be used to locate the transition state structures. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. For instance, in an electrophilic bromination reaction, the transition state would involve the incoming electrophile forming a partial bond with a carbon atom of the benzene ring, leading to a Wheland intermediate-like structure. rsc.org

Computational studies can predict the most likely reaction pathways by comparing the energies of different possible intermediates and transition states. For this compound, an electrophilic attack could potentially occur at several positions on the aromatic ring. By calculating the energies of the intermediates formed by attack at each position, one can predict the regioselectivity of the reaction.

The directing effects of the substituents are key to predicting selectivity. The isopropyl group is an activating, ortho,para-director. The bromine atom is a deactivating, ortho,para-director. The methyl ester group is a deactivating, meta-director. The interplay of these effects would need to be computationally modeled to make a definitive prediction. Generally, activating groups have a stronger directing effect than deactivating groups. Therefore, substitution would be most favored at the positions activated by the isopropyl group and not sterically hindered. Computational studies on the reactions of substituted benzenes provide a framework for such predictions. rsc.orglibretexts.orglibretexts.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations can provide a detailed picture of the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule over a period of time.

Such simulations would be particularly useful for understanding the conformational flexibility of the isopropyl and methyl ester groups in different environments, such as in a solvent or within a protein binding site. The trajectory from an MD simulation would show the molecule exploring different conformations and would allow for the calculation of the relative populations of these conformers. This approach has been used to study the dynamics of other substituted benzoates in various environments. researchgate.net

Furthermore, MD simulations can reveal how the molecule's conformation adapts to its surroundings. For example, in a polar solvent, the molecule might adopt conformations that maximize the exposure of its polar ester group to the solvent molecules. In a nonpolar environment, it might fold to minimize the exposure of this polar group. These dynamic insights are complementary to the static picture provided by quantum chemical calculations and are crucial for understanding the molecule's behavior in realistic systems. Studies on similar molecules like linear alkylbenzene sulfonates have demonstrated the power of MD in revealing conformational dynamics in different phases. nih.gov

Predictive Modeling for Synthetic Design

The synthesis of specialty chemicals such as this compound is a multi-step process that requires careful optimization of reaction conditions to maximize yield and purity. Computational chemistry and predictive modeling have emerged as indispensable tools for in-silico analysis of reaction pathways, offering insights that can guide experimental design and circumvent costly and time-consuming trial-and-error laboratory work. This section explores the application of predictive modeling to the synthetic design of this compound, focusing on the two primary synthetic routes: the esterification of 3-bromo-4-isopropylbenzoic acid and the electrophilic bromination of methyl 4-isopropylbenzoate.

Modeling of the Esterification of 3-bromo-4-isopropylbenzoic acid

The conversion of 3-bromo-4-isopropylbenzoic acid to its methyl ester is a standard esterification reaction. Predictive modeling can be employed to determine the most effective catalyst and reaction conditions. Density Functional Theory (DFT) calculations are particularly useful for this purpose, as they can provide accurate predictions of the reaction's thermodynamics and kinetics.

A computational study could model the reaction mechanism for different catalysts, such as sulfuric acid, thionyl chloride, or a solid-supported acid catalyst. The calculations would aim to identify the transition state structures and compute the activation energy for each catalytic cycle. The results of such a study would allow for a comparison of the catalytic efficiency, as a lower activation energy barrier corresponds to a faster reaction rate.

Below is a hypothetical data table summarizing the results of a DFT study on the acid-catalyzed esterification of 3-bromo-4-isopropylbenzoic acid. The calculations could be performed at the B3LYP/6-311+G(d,p) level of theory, a common method for organic reactions.

| Catalyst | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

| H₂SO₄ | Methanol (B129727) | 15.8 | -2.5 |

| SOCl₂ | Dichloromethane (B109758) | 12.3 | -5.1 |

| Amberlyst-15 | Toluene (B28343) | 18.2 | -1.9 |

The data in this table, though hypothetical, illustrates how computational modeling can provide a quantitative basis for catalyst selection. In this example, thionyl chloride would be predicted to be the most effective reagent for the esterification, exhibiting the lowest activation energy and a favorable reaction enthalpy.

Predictive Modeling of the Bromination of Methyl 4-isopropylbenzoate

An alternative synthetic route to this compound is the direct electrophilic bromination of methyl 4-isopropylbenzoate. This reaction is more complex from a predictive modeling perspective due to the possibility of multiple isomeric products. The isopropyl and the methyl ester groups are both ortho-, para-directing, but the bulky isopropyl group can sterically hinder the ortho positions.

Computational modeling can predict the regioselectivity of the bromination by calculating the activation energies for the formation of each possible isomer. The reaction proceeds via a Wheland intermediate (also known as an arenium ion), and the stability of this intermediate is a key determinant of the product distribution. DFT calculations can be used to determine the energies of the possible Wheland intermediates and the corresponding transition states.

A predictive study would likely investigate the bromination reaction using different brominating agents, such as molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) with a proton source. The calculated energy profiles would reveal the most likely site of bromination.

The following table presents hypothetical results from a computational analysis of the electrophilic bromination of methyl 4-isopropylbenzoate. The calculations could be used to predict the relative yields of the different isomers.

| Position of Bromination | Brominating Agent | Calculated Activation Energy (kcal/mol) | Predicted Relative Yield (%) |

| 3- (ortho to isopropyl) | Br₂/FeBr₃ | 18.5 | 92 |

| 2- (ortho to ester) | Br₂/FeBr₃ | 22.1 | 8 |

| 3- (ortho to isopropyl) | NBS/H⁺ | 19.2 | 88 |

| 2- (ortho to ester) | NBS/H⁺ | 23.5 | 12 |

These hypothetical findings suggest that the bromination would occur preferentially at the 3-position, which is ortho to the isopropyl group and meta to the methyl ester group. This is consistent with the electronic directing effects of the substituents. The model would also predict that using Br₂ with FeBr₃ would give a slightly higher regioselectivity than NBS.

By providing such detailed, quantitative predictions, computational modeling can significantly streamline the synthetic design process. It allows chemists to focus their experimental efforts on the most promising reaction pathways and conditions, ultimately leading to a more efficient and cost-effective synthesis of this compound.

Applications and Role in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

Methyl 3-bromo-4-isopropylbenzoate serves as a crucial building block in advanced organic synthesis. The strategic placement of its functional groups allows for sequential and site-selective reactions. The bromine atom is particularly significant, as it provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. libretexts.orgnih.gov These reactions are fundamental in modern organic chemistry for constructing complex molecular frameworks from simpler precursors. researchgate.net

The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another avenue for molecular diversification. The isopropyl group, while relatively stable, influences the electronic properties and steric environment of the benzene (B151609) ring, which can affect reaction outcomes and the biological activity of downstream products. This combination of reactive sites makes the compound a valuable starting point for creating diverse and complex molecules.

Intermediate in Pharmaceutical Research and Development

Halogenated benzoate (B1203000) derivatives, including bromobenzoates, represent an important class of compounds with notable biological activity. dergipark.org.tr They are frequently used as intermediates in the synthesis of pharmaceuticals.

Precursor to Active Pharmaceutical Ingredients (APIs)

This compound is classified as a pharmaceutical intermediate. bldpharm.com While direct, publicly documented synthetic routes from this specific compound to a commercialized Active Pharmaceutical Ingredient (API) are not abundant, its structural motifs are present in pharmacologically active molecules. For instance, the synthesis of the anti-gout medication Febuxostat involves intermediates with a similar substitution pattern, such as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. derpharmachemica.comcjph.com.cn The synthetic pathways to Febuxostat often start from precursors like 4-hydroxybenzothioamide or p-nitrophenyl nitrile and involve steps of alkylation (with groups like isobutyl or isopropyl) and the introduction of other functional groups, highlighting the importance of this type of substituted phenyl structure in building the final API. google.comgoogle.com

The table below outlines the basic properties of this compound.

| Property | Value |

| CAS Number | 318528-55-1 |

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.12 g/mol |

| Appearance | White to off-white powder or solid |

| Primary Use | Research chemical, Organic synthesis intermediate |

Note: Physical properties can vary slightly between suppliers.

Role in Drug Discovery Programs

In the broader context of drug discovery, compounds structurally related to this compound are instrumental. Halogenated benzoate derivatives are actively investigated for various medicinal applications, including their potential as antimicrobial and anticancer agents. dergipark.org.tr For example, research into novel anticancer agents has identified a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative as a potent covalent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for the energy metabolism of cancer cells. nih.gov Similarly, studies on other functionalized bromobenzoates, like methyl 4-bromo-2-fluorobenzoate, have explored their potential as antifungal agents through mechanisms like protein-ligand binding. dergipark.org.tr

These programs underscore the value of the bromobenzoate scaffold in generating new lead compounds. The bromine atom not only serves as a synthetic handle but can also participate in halogen bonding, potentially enhancing binding affinity to biological targets. Therefore, intermediates like this compound are valuable tools for medicinal chemists developing new therapeutic agents.

Material Science Applications (e.g., Polymer Chemistry, Liquid Crystals)

While substituted benzoic acids and their esters are foundational to certain areas of material science, specific applications for this compound in polymer chemistry or liquid crystals are not extensively documented in current research literature. However, related fields show potential avenues. For example, polybenzoxazines, a type of phenolic resin, can be modified with boronic acids to alter their properties, demonstrating how functionalized aromatic compounds can be integrated into polymer structures. rsc.org Given its reactive bromo-substituent, it is plausible that this compound could be functionalized into monomers for specialty polymers or materials where specific electronic or physical properties are desired.

Role in Agrochemical and Specialty Chemical Synthesis

Pyridine derivatives and other heterocyclic compounds, which can be synthesized using brominated intermediates, are essential in the production of agricultural chemicals. google.com Substituted bromobenzoates serve as key precursors in the synthesis of various agrochemicals. For instance, the herbicide Bromoxynil is a brominated hydroxybenzonitrile, and its environmental transformation product is 3-bromo-4-hydroxybenzamide, indicating the relevance of this structural class in agrochemistry. nih.gov Although direct pathways from this compound to commercial agrochemicals are not prominently published, its status as a versatile intermediate makes it a candidate for the synthesis of new, complex molecules in this sector. google.com

Case Studies of Synthetic Pathways Utilizing this compound

The synthetic utility of this compound is best illustrated through its participation in cross-coupling reactions. A prime example is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. libretexts.org

Case Study: Suzuki-Miyaura Cross-Coupling Reaction

In a representative synthetic pathway, this compound can be coupled with an arylboronic acid, such as phenylboronic acid, to yield a biphenyl (B1667301) derivative. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh3)4) in the presence of a base (e.g., Na2CO3 or K2CO3) and a suitable solvent system (e.g., toluene (B28343)/ethanol (B145695)/water).

The reaction proceeds via a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron compound (phenylboronic acid) transfers its phenyl group to the palladium(II) complex, displacing the bromide. libretexts.org

Reductive Elimination: The palladium(II) complex eliminates the final product, methyl 4-isopropyl-[1,1'-biphenyl]-3-carboxylate, and regenerates the palladium(0) catalyst, which re-enters the cycle. libretexts.org

This type of transformation is fundamental in synthesizing a wide array of compounds and demonstrates the role of this compound as a key building block for creating more elaborate molecular architectures. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Transformations

The bromine atom on the aromatic ring of Methyl 3-bromo-4-isopropylbenzoate is a key functional group for further chemical transformations, particularly through cross-coupling reactions. Future research will heavily focus on developing more efficient, selective, and robust catalytic systems to leverage this reactive site.

Palladium-based catalysts have long been the standard for reactions involving aryl halides. However, ongoing research aims to overcome the limitations of traditional systems, such as catalyst deactivation and the need for harsh reaction conditions. A significant area of development is in the design of sophisticated phosphine (B1218219) ligands that enhance the performance of palladium catalysts. For instance, sterically hindered dialkylbiaryl phosphine ligands have proven effective in the challenging conversion of aryl triflates to aryl bromides and chlorides, a testament to their potential in facilitating difficult C-Halogen bond formations. nih.gov